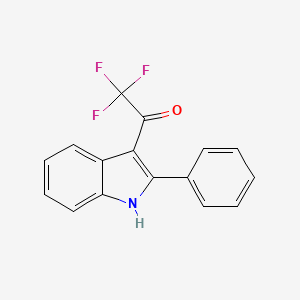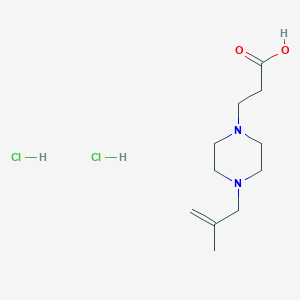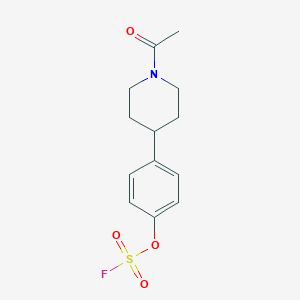
6-bromo-4-phenyl-3-((2E,4E)-5-phenylpenta-2,4-dienoyl)quinolin-2(1H)-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6-bromo-4-phenyl-3-((2E,4E)-5-phenylpenta-2,4-dienoyl)quinolin-2(1H)-one is a chemical compound that belongs to the class of quinolinones. It has been found to exhibit various biological activities, making it a potential candidate for drug development.
Wissenschaftliche Forschungsanwendungen
Antimicrobial and Antimalarial Agents
Quinoline derivatives have been synthesized for their potential as antimicrobial and antimalarial agents. For instance, novel quinoline-based 1,2,3-triazoles have shown promising activity against various microorganisms and the malaria parasite P. falciparum. The synthetic route for these compounds starts from commercially available 6-bromo-2-chloro-quinolin-3-carbaldehyde, leading to the production of derivatives with significant biological activities (Parthasaradhi, Suresh, Ranjithkumar, & Savithajyostna, 2015).
Cancer Research
Quinoline derivatives also find applications in cancer research. For example, isoxazolquinoxalin derivatives have been synthesized and evaluated for their potential as anticancer drugs. These compounds, including a novel isoxazolequinoxaline derivative (IZQ), have been explored for their structural characteristics, DFT calculations, Hirshfeld surface analysis, and docking studies predicting anti-cancer activity against human proteins (Abad et al., 2021).
Luminescence and Magnetic Properties
The synthesis of lanthanide complexes based on quinoline derivatives, such as 2-[(4-bromo-phenylimino)-methyl]-quinolin-8-ol, reveals applications in the field of materials science, specifically in slow magnetization relaxation and photoluminescence. These complexes exhibit characteristic luminescence and magnetic properties, making them interesting for potential technological applications (Chu et al., 2018).
Antitubercular Activity
Quinoline derivatives have been designed and synthesized for their antimycobacterial activity against Mycobacterium tuberculosis. A series of 3-benzyl-6-bromo-2-methoxy-quinolines and related compounds were evaluated in vitro, showing significant growth inhibition of mycobacterial activity. These findings indicate the potential of quinoline derivatives in developing new antitubercular drugs (Upadhayaya, Vandavasi, Vasireddy, Sharma, Dixit, & Chattopadhyaya, 2009).
Eigenschaften
| { "Design of the Synthesis Pathway": "The synthesis pathway for 6-bromo-4-phenyl-3-((2E,4E)-5-phenylpenta-2,4-dienoyl)quinolin-2(1H)-one involves the synthesis of the quinoline ring system followed by the addition of the phenylpenta-2,4-dienoyl group and the bromine atom. The final step involves the addition of the phenyl group to the quinoline ring system.", "Starting Materials": [ "2-aminobenzophenone", "ethyl acetoacetate", "benzaldehyde", "phenylacetylene", "bromine" ], "Reaction": [ "Step 1: Synthesis of 2-aminobenzophenone by reacting benzaldehyde with ethyl acetoacetate in the presence of ammonium acetate", "Step 2: Synthesis of 6-bromo-2-aminobenzophenone by reacting 2-aminobenzophenone with bromine in acetic acid", "Step 3: Synthesis of 6-bromo-4-phenyl-2-aminobenzophenone by reacting 6-bromo-2-aminobenzophenone with phenylacetylene in the presence of a palladium catalyst", "Step 4: Synthesis of 6-bromo-4-phenyl-3-((2E,4E)-5-phenylpenta-2,4-dienoyl)quinolin-2(1H)-one by reacting 6-bromo-4-phenyl-2-aminobenzophenone with pent-2,4-dienoyl chloride in the presence of a base such as triethylamine", "Step 5: Synthesis of 6-bromo-4-phenyl-3-((2E,4E)-5-phenylpenta-2,4-dienoyl)quinolin-2(1H)-one by reacting 6-bromo-4-phenyl-3-(pent-2,4-dienoyl)quinolin-2(1H)-one with phenylmagnesium bromide in the presence of a catalyst such as copper iodide" ] } | |
CAS-Nummer |
139888-29-2 |
Molekularformel |
C26H18BrNO2 |
Molekulargewicht |
456.339 |
IUPAC-Name |
6-bromo-4-phenyl-3-[(2E,4E)-5-phenylpenta-2,4-dienoyl]-1H-quinolin-2-one |
InChI |
InChI=1S/C26H18BrNO2/c27-20-15-16-22-21(17-20)24(19-12-5-2-6-13-19)25(26(30)28-22)23(29)14-8-7-11-18-9-3-1-4-10-18/h1-17H,(H,28,30)/b11-7+,14-8+ |
InChI-Schlüssel |
WCMYEHBDQFVYLU-HPIZBCMHSA-N |
SMILES |
C1=CC=C(C=C1)C=CC=CC(=O)C2=C(C3=C(C=CC(=C3)Br)NC2=O)C4=CC=CC=C4 |
Löslichkeit |
not available |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![(E)-methyl 2-(2-(3-ethyl-2-(ethylimino)-4-oxothiazolidin-5-yl)acetamido)-6-methyl-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate](/img/structure/B2929845.png)
![N-(4-chloro-2-fluorophenyl)-2-[3-(3-chlorophenyl)-2,4-dioxo-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-1-yl]acetamide](/img/structure/B2929846.png)

![3,4,5-trimethoxy-N-{1-[3-(3-thienyl)-1,2,4-oxadiazol-5-yl]cyclohexyl}benzamide](/img/structure/B2929850.png)

![N-((1-(4-fluorophenyl)-1H-tetrazol-5-yl)methyl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2929854.png)

![4-(5-Fluoropyrimidin-4-yl)-1-[2-(trifluoromethyl)pyridin-4-yl]piperazin-2-one](/img/structure/B2929856.png)
![2-{[5,7-bis(ethylamino)[1,2,4]triazolo[4,3-a][1,3,5]triazin-3-yl]sulfanyl}-N-(2,5-dimethoxyphenyl)acetamide](/img/structure/B2929857.png)

![3-(3,4-Dimethylphenyl)-5-[(2-methoxyphenyl)amino]-1,3-thiazolidine-2,4-dione](/img/structure/B2929863.png)
![Ethyl 6-carbamoylpyrazolo[1,5-a]pyrimidine-3-carboxylate](/img/structure/B2929865.png)